Aminomalononitrile

概要

説明

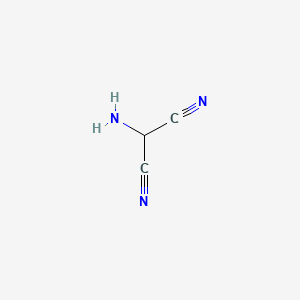

Aminomalononitrile is a molecule of interest in prebiotic chemistry, fine organic synthesis, and materials science . It has the molecular formula CHN, an average mass of 81.076 Da, and a monoisotopic mass of 81.032700 Da .

Synthesis Analysis

This compound has been used in the synthesis of 1-substituted 5-amino-4-cyano-2-hydroxyimidazoles . It has also been used as a common intermediate in the prebiotic chemistry of HCN and NH2CHO . A convenient synthesis of this compound has been demonstrated, which is useful for the preparation of substituted imidazoles, thiazoles, oxazoles, purines, and purine-related heterocycles .Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), and nitrogen (N) atoms . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This compound has been involved in the formation of imidazole intermediates, such as amino imidazole carbonitrile and amino imidazole carboxyamide, which are precursors of purine and pyrimidine nucleobases and analogues . It has also been used in the synthesis of amino imidazole carbonitrile derivatives decorated with α-amino acid side-chains .Physical and Chemical Properties Analysis

This compound is a molecule probably formed in the early atmosphere of our planet and since HCN-based compounds have been detected on many comets and Titan (Saturn’s largest moon) it is likely that such molecules will open a large avenue in surface functionalization mostly for bio-applications .科学的研究の応用

Prebiotic Chemistry

Aminomalononitrile (AMN) is significant in prebiotic chemistry as it is a key molecule in the formation of various organic reactions. It serves as the trimer of hydrogen cyanide (HCN) and is involved in the thermodynamical and kinetic behaviors in aqueous solutions. Studies have focused on determining the acid-base dissociation constants and UV absorption coefficients of AMN, indicating its relevance in the early stages of organic chemistry (Raulin, Fonsalas, & Wolny, 1984).

Material Science and Polymerization

AMN has applications in material science, particularly in bio-applications. It has been used for thermal polymerization studies, showing that it can initiate polymerization at relatively low temperatures. This process has been described using an autocatalytic kinetic model, providing insights into the mechanism of AMN polymerization. The study also includes structural characterization of HCN-derived polymers prepared from AMN, emphasizing its potential in materials science (Hortelano, Ruiz‐Bermejo, & De La Fuente, 2023).

Antioxidant Activity in Biomaterials

Research has been conducted on the antioxidant activity of films derived from the polymerization of AMN, especially at specific pH levels. These films exhibit electrochemical oxidation and their antioxidant activity is influenced by their thickness and morphology. This demonstrates the application potential of AMN in biomaterials science, where materials derived from prebiotic chemical processes can be utilized (Ball, 2020).

Synthesis of Bioactive Compounds

AMN has been used in the synthesis of amino imidazole carbonitrile derivatives, which are then used for the preparation of compounds with significant activity against influenza A virus. This showcases the role of AMN in generating chemical diversity for the identification of novel antiviral agents (Bizzarri et al., 2021).

Surface Science and Coating Technologies

AMN is also an excellent prototype for material-independent surface functionalizing agents. It can lead to conformal and biocompatible coatings in a simple and direct chemical process from aqueous solutions. Studies have provided insights into the mechanisms underlying AMN film deposition and its application in coating technologies (Toh et al., 2019).

Prebiotic Purine Synthesis

AMN plays a role in the prebiotic synthesis of purines, a key aspect of early life chemistry. It involves the polymerization of hydrogen cyanide, which is crucial for the formation of purines under prebiotic conditions (Sanchez, Ferris, & Orgel, 1966).

Reaction with Electrophiles

The reaction of AMN with various electrophiles has been explored, leading to the production of amino acids under mild conditions. This process is significant in understanding the formation of biological molecules and its implications in prebiotic chemistry (Thanassi, 1975).

作用機序

The mechanism of action of Aminomalononitrile in chemical reactions involves its use as a precursor or intermediate. For instance, in the synthesis of amino imidazole carbonitrile derivatives, it is used as a precursor . In the thermal polymerization of this compound, an autocatalytic kinetic model can be used to describe the process .

Safety and Hazards

将来の方向性

Aminomalononitrile has been identified as a common intermediate in the prebiotic chemistry of HCN and NH2CHO, besides diaminomaleonitrile . It is involved in the formation of imidazole intermediates, such as amino imidazole carbonitrile and amino imidazole carboxyamide, which are precursors of purine and pyrimidine nucleobases and analogues . This suggests that this compound could have significant potential in the development of new materials and bio-applications .

特性

IUPAC Name |

2-aminopropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c4-1-3(6)2-5/h3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDKXRIMUVUELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199760 | |

| Record name | Aminomalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-05-5 | |

| Record name | Aminomalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

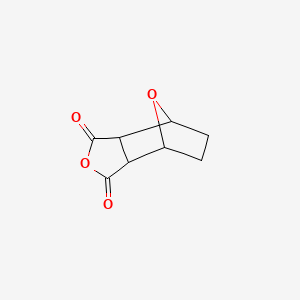

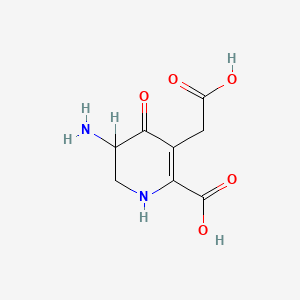

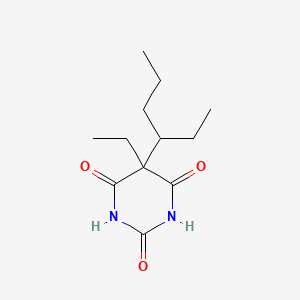

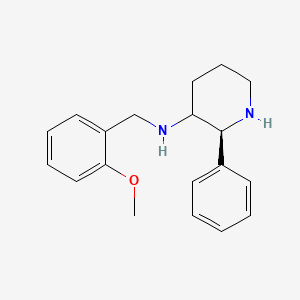

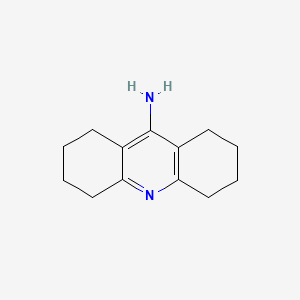

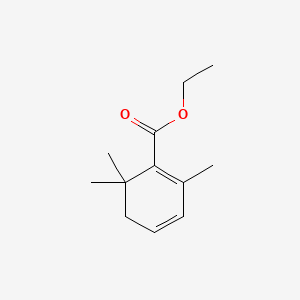

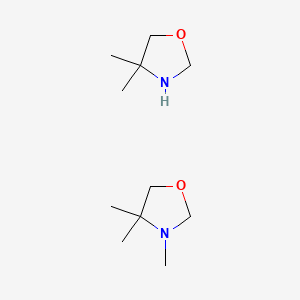

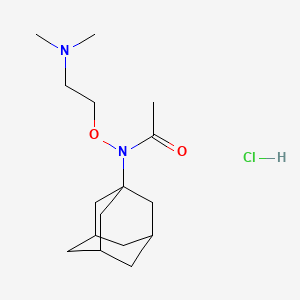

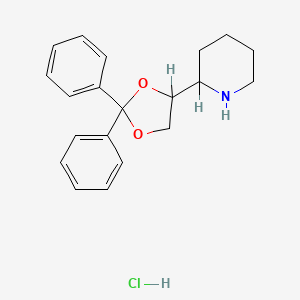

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)